molecular formula C18H19N3O2 B2679686 N-ethyl-2-[2-(hydroxymethyl)benzimidazolyl]-N-phenylacetamide CAS No. 853752-48-4

N-ethyl-2-[2-(hydroxymethyl)benzimidazolyl]-N-phenylacetamide

Cat. No. B2679686
CAS RN: 853752-48-4
M. Wt: 309.369
InChI Key: GRIBSLZIMXKPTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those with a hydroxymethyl group, often involves the protection of the benzimidazole by a diethoxymethyl group. This allows exclusive lithiation at the 2-position. The protected anion can then react with various electrophiles (e.g., ketones, aldehydes) to yield the corresponding 2-hydroxymethylbenzimidazoles .


Molecular Structure Analysis

The molecular structure of “N-ethyl-2-[2-(hydroxymethyl)benzimidazolyl]-N-phenylacetamide” includes a total of 47 bonds, 26 non-H bonds, 17 multiple bonds, 5 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amide (aliphatic), 1 hydroxyl group, and 1 primary alcohol .

Scientific Research Applications

Antihistaminic Agents

A series of benzimidazole derivatives, including those similar in structure to N-ethyl-2-[2-(hydroxymethyl)benzimidazolyl]-N-phenylacetamide, have been synthesized and evaluated for their H1-antihistaminic activity. These compounds have shown significant in vitro and in vivo antihistaminic activities, with some derivatives exhibiting potent activity surpassing traditional antihistaminic agents like chlorpheniramine maleate. This highlights their potential as effective antihistaminic agents, with one compound, in particular, being 39 times more potent than chlorpheniramine maleate in H1-antihistaminic activity in vivo, indicating its potential for clinical evaluation (Iemura et al., 1986).

Antimicrobial Activity

Another study explored the synthesis, characterization, and evaluation of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives for their antimicrobial activity. The compounds demonstrated significant activity against various microbial strains, including Escherichia coli and Staphylococcus aureus. Some derivatives were found to be highly active against Candida albicans and Aspergillus flavus, presenting a promising avenue for developing new antimicrobial agents (Salahuddin et al., 2017).

Anticancer Properties

Benzimidazole derivatives have also been investigated for their antiallergic properties, including the inhibition of histamine release, 5-lipoxygenase activity, and antioxidative action. Among synthesized compounds, certain benzimidazole derivatives showed potent suppression of histamine release and 5-lipoxygenase activity, indicating their potential as antiallergic agents with anticancer implications (Nakano et al., 1999).

Antiprotozoal and Anthelmintic Activities

The synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica were explored. These compounds displayed strong activity, with IC50 values in the nanomolar range, surpassing metronidazole, the standard drug for these parasites. This finding underscores the potential of benzimidazole derivatives in treating protozoal infections (Pérez‐Villanueva et al., 2013).

Corrosion Inhibition

Research into benzimidazole derivatives has also extended into applications like corrosion inhibition. Newly synthesized benzimidazole compounds were characterized and tested for their inhibitory effects against corrosion on carbon steel in acidic solutions. These studies reveal that benzimidazole derivatives can serve as effective corrosion inhibitors, providing protection for metal surfaces in industrial applications (Rouifi et al., 2020).

Future Directions

The future directions for research on “N-ethyl-2-[2-(hydroxymethyl)benzimidazolyl]-N-phenylacetamide” and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Benzimidazole derivatives have been the focus of clinical research in recent years due to their diverse biological activities .

properties

IUPAC Name

N-ethyl-2-[2-(hydroxymethyl)benzimidazol-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-2-20(14-8-4-3-5-9-14)18(23)12-21-16-11-7-6-10-15(16)19-17(21)13-22/h3-11,22H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIBSLZIMXKPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-[2-(hydroxymethyl)benzimidazolyl]-N-phenylacetamide

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